molecular formula C12H14BrF2NO2S B1447765 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine CAS No. 1704067-51-5

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B1447765
CAS No.: 1704067-51-5
M. Wt: 354.21 g/mol
InChI Key: CGJFPBDFCNNTTJ-UHFFFAOYSA-N
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Description

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is a chemical compound with a molecular formula of C11H13BrF2NO2S. This compound is known for its unique structural features, which include a bromine atom, two fluorine atoms, and a sulfonyl group attached to a piperidine ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine typically involves the reaction of 2-bromo-4,5-difluorobenzenesulfonyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo redox reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are used in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonyl group, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluoroanisole
  • 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine

Uniqueness

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO2S/c1-8-2-4-16(5-3-8)19(17,18)12-7-11(15)10(14)6-9(12)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJFPBDFCNNTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177964
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-51-5
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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